molecular formula C15H19F3N2O4 B2930753 2-(3-Methoxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid CAS No. 1037728-87-2

2-(3-Methoxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid

Cat. No.: B2930753
CAS No.: 1037728-87-2
M. Wt: 348.322
InChI Key: NMZJCVMXXSXHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid is a structurally complex butanoic acid derivative featuring two key substituents:

  • A 3-methoxypropylamino group at position 2, contributing hydrophilic character due to the methoxy (-OCH₃) moiety.
  • A 3-(trifluoromethyl)anilino group at position 4, introducing strong electronegativity and lipophilicity via the -CF₃ group.

The trifluoromethyl group may enhance metabolic stability compared to non-fluorinated analogs, a feature critical in drug design .

Properties

IUPAC Name

2-(3-methoxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O4/c1-24-7-3-6-19-12(14(22)23)9-13(21)20-11-5-2-4-10(8-11)15(16,17)18/h2,4-5,8,12,19H,3,6-7,9H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZJCVMXXSXHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Methoxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a trifluoromethyl group, which may enhance its pharmacological properties, and a butanoic acid backbone, which is often associated with various biological activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H18F3N2O3
  • Molecular Weight : 348.32 g/mol

The biological activity of this compound likely involves interactions with specific biological targets, such as enzymes or receptors. The trifluoromethyl group may contribute to increased metabolic stability and bioavailability, facilitating its interaction with target proteins.

Antitumor Activity

Recent studies have indicated that derivatives of similar compounds exhibit significant cytotoxic effects against various tumor cell lines. For instance, compounds with structural similarities have shown selective cytotoxicity against human cancer cell lines while sparing normal cells. This suggests that this compound may also possess antitumor properties.

Anti-inflammatory Properties

Research into related compounds has revealed anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This could be relevant for conditions such as arthritis or chronic inflammatory diseases.

Enzyme Inhibition

Compounds featuring similar functional groups have been studied for their ability to inhibit enzymes like dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and is a target for type 2 diabetes treatment. The inhibition of DPP-IV by structurally related compounds has been documented, indicating a potential therapeutic application for this compound in metabolic disorders.

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study evaluating the cytotoxic effects of similar compounds on human tumor cell lines demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
  • DPP-IV Inhibition :
    • Research on beta-amino amides with fused heterocycles showed promising DPP-IV inhibitory activity (IC50 = 18 nM), suggesting that modifications in the structure could enhance potency .
  • Inflammatory Response :
    • A study investigating anti-inflammatory properties highlighted that certain derivatives could reduce levels of TNF-alpha and IL-6 in vitro, indicating potential therapeutic effects for inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
Antitumor3-formylchromone derivativesCytotoxicity against tumor cells
DPP-IV InhibitionBeta-amino amidesPotent inhibition (IC50 = 18 nM)
Anti-inflammatoryVarious derivativesReduced cytokine levels

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents LogP Key Features CAS Number
2-(3-Methoxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid (Target) C₁₅H₁₈F₃N₂O₄* ~356.3 3-Methoxypropylamino, 3-CF₃Anilino ~2.8† High lipophilicity, fluorinated Not available
4-Anilino-4-oxobutanoic Acid C₁₀H₁₁NO₃ 193.2 Anilino ~1.2‡ Simple anilino substituent 102-14-7
3-amino-4-oxo-4-(1-phenylbutan-2-ylamino)butanoic acid C₁₄H₂₀N₂O₃ 264.32 1-Phenylbutan-2-ylamino 2.47 Bulky hydrophobic substituent 25352-50-5
Fmoc-D-Asp(OPP)-OH C₂₈H₂₇NO₆ 473.53 Phenylpropan-2-yloxy, Fmoc-protected N/A Peptide synthesis utility 855853-24-6
3-amino-N-(3-methoxypropyl)benzamide C₁₁H₁₆N₂O₂ 208.26 3-Methoxypropylamino, benzamide ~1.5‡ Amide linkage, moderate solubility BBB/681

*Estimated based on structural analysis.
†Predicted using fragment-based methods (CF₃ contributes +0.7 to LogP).
‡Estimated via analogy.

Key Observations:

Lipophilicity: The target compound’s LogP (~2.8) exceeds that of 4-Anilino-4-oxobutanoic Acid (LogP ~1.2) due to the -CF₃ group, which enhances membrane permeability but may reduce aqueous solubility . Compared to 3-amino-4-oxo-4-(1-phenylbutan-2-ylamino)butanoic acid (LogP 2.47), the target’s trifluoromethyl group provides greater electronegativity and metabolic resistance .

Molecular Weight and Substituent Effects: The 3-methoxypropylamino group balances hydrophilicity, contrasting with the purely hydrophobic 1-phenylbutan-2-ylamino group in . The Fmoc-protected analog in (MW 473.53) highlights how protective groups drastically increase size and complexity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.